Gefitinib-based PROTAC 3
CAS No.:
Cat. No.: VC0537793
Molecular Formula: C47H57ClFN7O8S
Molecular Weight: 934.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H57ClFN7O8S |
|---|---|
| Molecular Weight | 934.5 g/mol |
| IUPAC Name | (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 |
| Standard InChI Key | NICKHWYZMNLEPJ-TZSMONEZSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Physical Properties
Core Structural Elements
The compound's structure can be analyzed in terms of its constituent parts:
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Quinazoline core: A bicyclic heterocycle containing a benzene ring fused with a pyrimidine ring
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Anilino group: 3-chloro-4-fluoro substituted aniline at the 4-position of the quinazoline
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Methoxy substitution: At the 7-position of the quinazoline
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Linker system: Complex ether linkage (oxypentoxy and ethoxy chains)
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Peptide-like backbone: Including a pyrrolidine ring with (2S,4R) stereochemistry
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Thiazole moiety: 4-methyl-1,3-thiazol-5-yl group attached to a phenyl ring
| Property | Value |
|---|---|
| Molecular Weight | 398.216 (for the related compound) |
| Boiling Point | 496.1°C at 760 mmHg (for the related compound) |
| Flash Point | 253.9°C (for the related compound) |
| LogP | 4.97480 (for the related compound) |
| PSA | 73.34000 (for the related compound) |
The title compound would be expected to have significantly different properties due to its larger size and additional functional groups. It would likely exhibit:
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Higher molecular weight (>800)
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Greater polar surface area due to multiple oxygen and nitrogen atoms
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Enhanced water solubility compared to simpler quinazoline derivatives due to the hydroxyl and amide groups
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Complex stereochemistry leading to specific three-dimensional conformation important for biological activity
Related Quinazoline Compounds and Their Biological Activities
Quinazolines as Antiparasitic Agents
Research on 2-(pyridin-2-yl)quinazoline derivatives has demonstrated promising activity against Trypanosoma cruzi, the causative agent of Chagas Disease . Through collaborative virtual screening and subsequent structure-activity relationship (SAR) studies, researchers identified compounds with significant efficacy against this parasite. Notably, compounds designated as 54 and 85 in the research literature showed promising activity in both in vitro and in vivo settings .
Activity Profile of Related Compounds
The table below summarizes the activity data for selected quinazoline derivatives against T. cruzi:
| Compound ID | Structure Type | T. cruzi IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 14 | 4-Me-Ph substituted | 0.12 | 86 |
| 15 | 4-MeO-Ph substituted | 1.2 | 11 |
| 17 | 4-F-Ph substituted | 1.3 | 38 |
| 45 | 5-Me-pyridin-2-yl | 0.10 | <1 |
| 54 | -CMe₂- linker | 1.0 | 25 |
| 57 | Thiazol-2-yl with -CH₂- linker | 2.7 | 19 |
| 85 | Not fully specified in results | Not specified | Not specified |
The above data demonstrates that quinazoline derivatives with appropriate substitution patterns can exhibit potent activity against T. cruzi with acceptable selectivity indices . The title compound, with its 4-(3-chloro-4-fluoroanilino) substitution on the quinazoline core, shares structural features with some of these active compounds, suggesting potential antiparasitic activity.
Structure-Activity Relationship Analysis
Importance of Quinazoline Substitution Pattern
Research on 2-(pyridin-2-yl)quinazolines has revealed critical SAR trends that may be relevant to understanding the potential activity of the title compound:
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The 4-position of the quinazoline core is critical for activity, with lipophilic moieties enhancing efficacy against parasites .
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Substitution at the 2-position with a pyridyl group is essential for maintaining activity, with modifications away from the 2-pyridyl group resulting in significant potency loss .
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Insertion of a methylene linker between the quinazoline core and pendant aryl groups at the 4-position can maintain potency while improving selectivity .
Effect of Linker Modification
Studies have shown that the nature and length of linkers connecting the quinazoline core to other functional groups significantly impact biological activity. For instance:
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Methylene linkers (-CH₂-) between the core and aryl substituents at the 4-position afforded moderate potency with improved selectivity indices .
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Substituted linkers, such as dimethyl-substituted linker in compound 54, demonstrated a well-balanced combination of potency and selectivity .
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The extended and complex linker system in the title compound (oxypentoxy and ethoxy chains) might confer specific pharmacokinetic advantages or allow interaction with multiple binding sites.
Synthesis Considerations
Challenges in Synthesis
The synthesis of such a complex molecule would present several challenges:
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Stereoselective formation of the (2S,4R) pyrrolidine ring and the (2S) stereocenter
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Efficient coupling of the various structural components
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Selective functionalization of the quinazoline core
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Protection and deprotection strategies for the multiple reactive functional groups
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